molecular formula C10H7BrO3S B13012047 Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13012047
M. Wt: 287.13 g/mol
InChI Key: FRWZEMVUKADEQC-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 33851-32-0) is a benzo[b]thiophene derivative with a molecular formula of C 10 H 7 BrO 3 S and a molecular weight of 287.13 . This chemical structure features a carboxylate ester and a bromine substituent, making it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . Researchers utilize this scaffold in the synthesis of more complex heterocyclic compounds, where it can serve as a precursor for pharmaceuticals and advanced materials . As a key intermediate, it is particularly useful for constructing functionalized thiophene cores. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3

InChI Key

FRWZEMVUKADEQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromobenzo[b]thiophene Intermediates

A patented industrial method for synthesizing 4-bromobenzo[b]thiophene, a key intermediate, involves the following steps:

Step Reaction Description Conditions Yield
1 Reaction of 2-bromo-6-fluorobenzaldehyde with alkali and halogenated methyl mercaptan in organic solvent to form 2-chloro(bromo)methylthio-6-bromobenzaldehyde Organic solvent (acetone, DMF, THF), 10-80°C, 2-6 h; typical: acetone, potassium carbonate, chloromethylmercaptan, 30-35°C, 4 h 86% (oily intermediate)
2 Reaction of above intermediate with triphenylphosphine in toluene to form quaternary phosphonium salt Toluene, 60-140°C, 2-6 h 84%
3 Wittig-type reaction: dropwise addition of quaternary phosphonium salt solution to sodium hydride and 2-bromo-6-fluorobenzaldehyde in organic solvent DMF/THF, 0-30°C, 1-3 h Crude product obtained
4 Purification by high vacuum distillation and recrystallization from petroleum ether 90-110°C High purity 4-bromobenzo[b]thiophene

This method avoids high-temperature decarboxylation, enabling large-scale production with improved yield and purity.

Functionalization to Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

The conversion of 4-bromobenzo[b]thiophene intermediates to the target compound involves:

  • Introduction of the hydroxyl group at the 3-position, often via selective electrophilic substitution or directed lithiation followed by oxidation.
  • Esterification of the carboxylic acid group to the methyl ester, typically by reaction with methanol under acidic or catalytic conditions or via formation of the acyl chloride intermediate followed by methanolysis.

A common synthetic approach includes:

Step Reaction Description Reagents/Conditions
1 Bromination of benzo[b]thiophene-2-carboxylate derivatives to introduce bromine at the 4-position N-Bromosuccinimide (NBS) or bromine in acetic acid
2 Hydroxylation at the 3-position Directed lithiation followed by oxygen or electrophilic hydroxylation
3 Esterification of carboxylic acid to methyl ester Thionyl chloride (SOCl2) to form acyl chloride, then reaction with methanol

This sequence is supported by literature on halogenated thiophene carboxylates, where bromination and esterification are well-established.

Alternative Routes and Catalytic Methods

  • Palladium-catalyzed carbonylation under carbon monoxide pressure has been used to introduce the carboxylate ester functionality directly on brominated thiophene rings.
  • Grignard metallation followed by carbonation with CO2 or dimethyl carbonate can also introduce the carboxylate group before bromination.

These methods provide flexibility in the order of functional group installation and can be optimized for yield and purity.

Summary Table of Preparation Steps

Synthetic Step Key Reagents Conditions Notes Reference
Formation of 4-bromobenzo[b]thiophene 2-bromo-6-fluorobenzaldehyde, halogenated methyl mercaptan, triphenylphosphine, sodium hydride 10-140°C, organic solvents (acetone, DMF, toluene) Avoids high-temp decarboxylation, scalable
Bromination of benzo[b]thiophene-2-carboxylate NBS or Br2 in acetic acid Room temp to reflux Selective bromination at 4-position
Hydroxylation at 3-position Directed lithiation, electrophilic hydroxylation Low temp, inert atmosphere Introduces 3-hydroxy group
Esterification to methyl ester SOCl2, methanol or catalytic esterification Mild heating Converts acid to methyl ester
Palladium-catalyzed carbonylation (alternative) Pd catalyst, CO, EtOH CO pressure, moderate temp Direct ester formation

Research Findings and Practical Considerations

  • The patented synthesis of 4-bromobenzo[b]thiophene intermediates demonstrates high yields (above 80%) and purity suitable for industrial scale-up, emphasizing mild reaction conditions and avoidance of harsh decarboxylation steps.
  • Bromination using NBS or bromine in acetic acid is a reliable method for selective halogenation on the thiophene ring, with yields around 60-70% reported in literature.
  • Hydroxylation via lithiation requires careful temperature control and inert atmosphere to prevent side reactions.
  • Esterification via acyl chloride intermediates is a standard, high-yielding method to obtain methyl esters.
  • Alternative palladium-catalyzed carbonylation offers a one-step approach to ester formation but requires specialized equipment for CO handling.
  • The final compound, this compound, has a molecular weight of approximately 287.13 g/mol and exhibits sparing solubility in water, necessitating organic solvents for purification and handling.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different chemical and physical properties. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, enhances its utility in organic synthesis. The compound's structure allows for functionalization at multiple sites, making it versatile for creating derivatives with tailored properties.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The presence of the bromine atom at the C-4 position is believed to enhance its antimicrobial efficacy. A concentration as low as 50 µM was effective in inhibiting bacterial growth, making it a candidate for antibiotic development.

Anticancer Activity
Preliminary studies have shown that this compound may inhibit cancer cell proliferation. In vitro tests revealed cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis. Comparative studies demonstrated an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting its potential as a lead compound for cancer treatment.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and infections. Its structural features allow it to interact effectively with biological targets, potentially leading to therapeutic advancements. The bromine atom and hydroxyl group are believed to enhance binding affinity to enzymes and receptors involved in critical cellular processes.

Industrial Applications

Organic Electronics
this compound is utilized in producing advanced materials, particularly in organic electronics. Its properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The compound's ability to form thin films with desirable electronic properties contributes to innovations in electronic devices.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzo[b]thiophene derivatives, including this compound. The results indicated significant activity against resistant strains of Mycobacterium tuberculosis, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies conducted on several cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. These findings suggest that further pharmacological exploration could lead to new cancer therapies.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chemical Synthesis Intermediate for organic synthesisVersatile for creating derivatives with tailored properties
Biological Activity Antimicrobial and anticancer propertiesEffective against Gram-positive bacteria; cytotoxic against cancer cells
Medicinal Chemistry Lead compound for pharmaceuticalsPotential for targeting diseases like cancer and infections
Industrial Use Production of organic semiconductors and LEDsContributes to advancements in electronic devices

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group allows it to participate in various biochemical reactions. It can act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related benzo[b]thiophene-2-carboxylates (Table 1). Key differences include:

  • Substituent positions : Bromine at position 4 and hydroxyl at position 3 create distinct electronic effects compared to derivatives with halogens or alkyl groups at other positions.
  • Reactivity: The hydroxyl group enables derivatization (e.g., acetylation), while bromine allows for cross-coupling reactions, unlike non-halogenated analogs.

Physicochemical Properties

  • Solubility: The hydroxyl group improves aqueous solubility compared to non-polar derivatives like methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate .
  • Stability : Bromine’s electron-withdrawing effect may reduce thermal stability relative to fluorine-substituted analogs .

Research Findings and Data

Spectroscopic Data

  • NMR : Hydroxyl protons in the target compound resonate at δ 9–10 ppm (broad), distinct from methyl esters in analogs (δ 3.8–4.0 ppm) .
  • Mass Spectrometry : HRMS-ESI confirms molecular ions (e.g., [M+H]+ at m/z 287.0 for the target compound), aligning with calculated values .

Biological Activity

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (MBHBC) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MBHBC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MBHBC is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester functionality attached to a benzo[b]thiophene core. Its molecular formula is C11H9BrO3SC_{11}H_{9}BrO_{3}S, with a molecular weight of approximately 237.07 g/mol. The presence of the bromine and hydroxyl groups enhances its interaction with biological targets, making it a subject of interest for pharmacological research.

Antimicrobial Properties

Preliminary studies indicate that MBHBC exhibits antimicrobial activity against various pathogens. The compound's structural features may facilitate interactions with microbial cell membranes or metabolic pathways, leading to inhibition of growth or cell death. Research has shown that thiophene derivatives often possess antimicrobial properties, and MBHBC is no exception.

Anticancer Potential

MBHBC has been identified as a potential anticancer agent . Its mechanism of action may involve the modulation of specific enzymes or receptors associated with cancer cell proliferation and survival. For instance, it has been noted to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs. This interaction suggests that MBHBC could influence the pharmacokinetics of other therapeutic agents, enhancing their efficacy against cancer cells.

The biological activity of MBHBC can be attributed to several mechanisms:

  • Enzyme Inhibition : MBHBC may inhibit specific enzymes involved in critical metabolic pathways, thereby disrupting cellular functions in pathogens or cancer cells.
  • Receptor Modulation : By binding to certain receptors, MBHBC can alter signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of MBHBC and its derivatives:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including MBHBC. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
  • Anticancer Activity Assessment : In vitro experiments demonstrated that MBHBC effectively inhibited the proliferation of several cancer cell lines. The compound induced apoptosis through caspase activation, highlighting its potential as an anticancer therapeutic agent .
  • Pharmacokinetic Studies : Research on MBHBC's interaction with cytochrome P450 enzymes indicated that it could alter the metabolism of co-administered drugs, potentially enhancing their therapeutic effects while reducing toxicity.

Comparative Analysis with Similar Compounds

To better understand the potential applications of MBHBC, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-bromobenzo[b]thiophene-2-carboxylateSimilar core structure with bromineLacks hydroxyl group; primarily studied for electronic properties
Methyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acidHydroxyl and carboxylic acid functionalitiesDifferent position of bromine; potential for different biological activity
Methyl 5-bromobenzo[b]thiophene-2-carboxylic acidContains bromine atom and carboxylic acidVariation in functional group position affects reactivity
Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylateChlorine instead of bromine; hydroxyl group presentChlorine may alter biological activity compared to bromine derivatives

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